molecular formula C21H20O7 B043333 1-Acetyl-2-deoxy-3,5-DI-O-benzoylribofuranose CAS No. 51255-12-0

1-Acetyl-2-deoxy-3,5-DI-O-benzoylribofuranose

Cat. No.: B043333
CAS No.: 51255-12-0
M. Wt: 384.4 g/mol
InChI Key: OKAAPNNOKHRHLI-PAMZHZACSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

1-Acetyl-2-deoxy-3,5-DI-O-benzoylribofuranose undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the acetyl and benzoyl groups to their corresponding alcohols.

    Substitution: The acetyl and benzoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Acetyl-2-deoxy-3,5-DI-O-benzoylribofuranose is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary applications include:

Mechanism of Action

The mechanism of action of 1-Acetyl-2-deoxy-3,5-DI-O-benzoylribofuranose involves its incorporation into nucleoside analogs, which can interfere with the replication of viral DNA or RNA. The compound targets viral polymerases and inhibits their activity, thereby preventing the synthesis of viral genetic material . This mechanism is particularly effective in the development of antiviral drugs.

Comparison with Similar Compounds

1-Acetyl-2-deoxy-3,5-DI-O-benzoylribofuranose is unique due to its specific acetyl and benzoyl protection groups, which provide selective reactivity in synthetic applications. Similar compounds include:

These compounds are used in similar research applications but offer different reactivity profiles and synthetic advantages.

Properties

IUPAC Name

[(2R,3S)-5-acetyloxy-3-benzoyloxyoxolan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O7/c1-14(22)26-19-12-17(28-21(24)16-10-6-3-7-11-16)18(27-19)13-25-20(23)15-8-4-2-5-9-15/h2-11,17-19H,12-13H2,1H3/t17-,18+,19?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKAAPNNOKHRHLI-PAMZHZACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1C[C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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